

solubility and stability of 3-(Aminomethyl)benzofuran

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Compound of Interest

Compound Name: 3-(Aminomethyl)benzofuran

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An In-depth Technical Guide to the Solubility and Stability of **3-(Aminomethyl)benzofuran**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Aminomethyl)benzofuran is a heterocyclic compound of interest in medicinal chemistry due to the established diverse biological activities of the broader benzofuran class of molecules.[1][2] A thorough understanding of its solubility and stability is fundamental for its application in drug discovery and development, impacting everything from biological screening to formulation and shelf-life. This guide synthesizes the available information on the physicochemical properties of **3-(Aminomethyl)benzofuran** and related analogs, providing a framework for its handling and characterization. Due to the limited publicly available data for this specific molecule, this document outlines standardized experimental protocols for quantitatively determining its solubility and stability profiles.

Solubility Profile

Quantitative solubility data for **3-(Aminomethyl)benzofuran** is not extensively reported in the scientific literature. However, a qualitative solubility profile can be inferred from its chemical structure and data on analogous compounds.[3][4] The presence of a polar aminomethyl group and a lipophilic benzofuran core suggests a degree of solubility in both polar and non-polar solvents. The amine moiety (pKa is estimated to be basic) implies that the aqueous solubility will be highly pH-dependent.

Data Presentation: Qualitative Solubility Profile

The following table summarizes the expected solubility of **3-(Aminomethyl)benzofuran** in common laboratory solvents. This profile is based on the properties of its parent scaffold, benzofuran, and analogous amino-substituted aromatics.^{[3][4]}

Solvent Class	Solvent Examples	Expected Solubility	Rationale
Polar Protic	Water	Low (pH-dependent)	The molecule can form hydrogen bonds via the -NH ₂ group. Solubility is expected to increase significantly at acidic pH due to the formation of a more soluble ammonium salt. [3]
Ethanol, Methanol	Moderate to High	The combination of hydrogen bonding capability and the organic nature of the scaffold promotes solubility. [4]	
Polar Aprotic	DMSO, DMF	High	These solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups. [5]
Non-Polar	Toluene, Hexane	Low	The polar aminomethyl group limits solubility in non-polar hydrocarbon solvents.
Chlorinated	Dichloromethane (DCM)	Low to Moderate	Expected to have some solubility, but less than in polar aprotic solvents.

Stability Profile

The stability of **3-(Aminomethyl)benzofuran** is a critical parameter for its storage and handling. Like many amine-containing compounds, it may be susceptible to degradation through oxidation and reaction with aldehydes or other reactive functional groups.^[6] The benzofuran ring itself, while aromatic, can undergo degradation under harsh conditions. A forced degradation study is essential to identify potential degradation pathways and products.^{[7][8]}

Data Presentation: Forced Degradation Study Outline

A typical forced degradation study, as recommended by ICH guidelines, would involve the following conditions.^[9]

Condition	Reagent/Parameters	Purpose
Acid Hydrolysis	0.1 M HCl, heat (e.g., 60°C)	To assess stability in acidic conditions.
Base Hydrolysis	0.1 M NaOH, heat (e.g., 60°C)	To assess stability in alkaline conditions.
Oxidation	3% H ₂ O ₂ , room temperature	To evaluate susceptibility to oxidative degradation.
Thermal Degradation	Solid compound, high temperature (e.g., 80°C)	To determine the impact of heat on the solid form.
Photostability	Solid and solution exposed to light (ICH Q1B)	To assess degradation upon light exposure.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **3-(Aminomethyl)benzofuran**.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various solvents.[9]

Objective: To determine the concentration of a saturated solution of **3-(Aminomethyl)benzofuran** in selected solvents at a constant temperature.

Materials:

- **3-(Aminomethyl)benzofuran** (solid)
- Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, DMSO)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- HPLC-UV or a validated spectrophotometric method
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of solid **3-(Aminomethyl)benzofuran** to a vial containing a known volume of the selected solvent. An excess of solid is crucial to ensure saturation.[9]
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours to reach equilibrium.[9]
- After incubation, visually confirm the presence of undissolved solid.
- Centrifuge the samples at high speed to pellet the undissolved solid.[9]
- Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

- Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.[9]
- Perform the experiment in triplicate for each solvent.

Protocol 2: Stability-Indicating Method Development and Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of the compound and identify degradation products.[6][10]

Objective: To identify the degradation products of **3-(Aminomethyl)benzofuran** under various stress conditions and to develop a stability-indicating analytical method.

Materials:

- **3-(Aminomethyl)benzofuran**
- HPLC-MS system
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Stability oven
- Photostability chamber

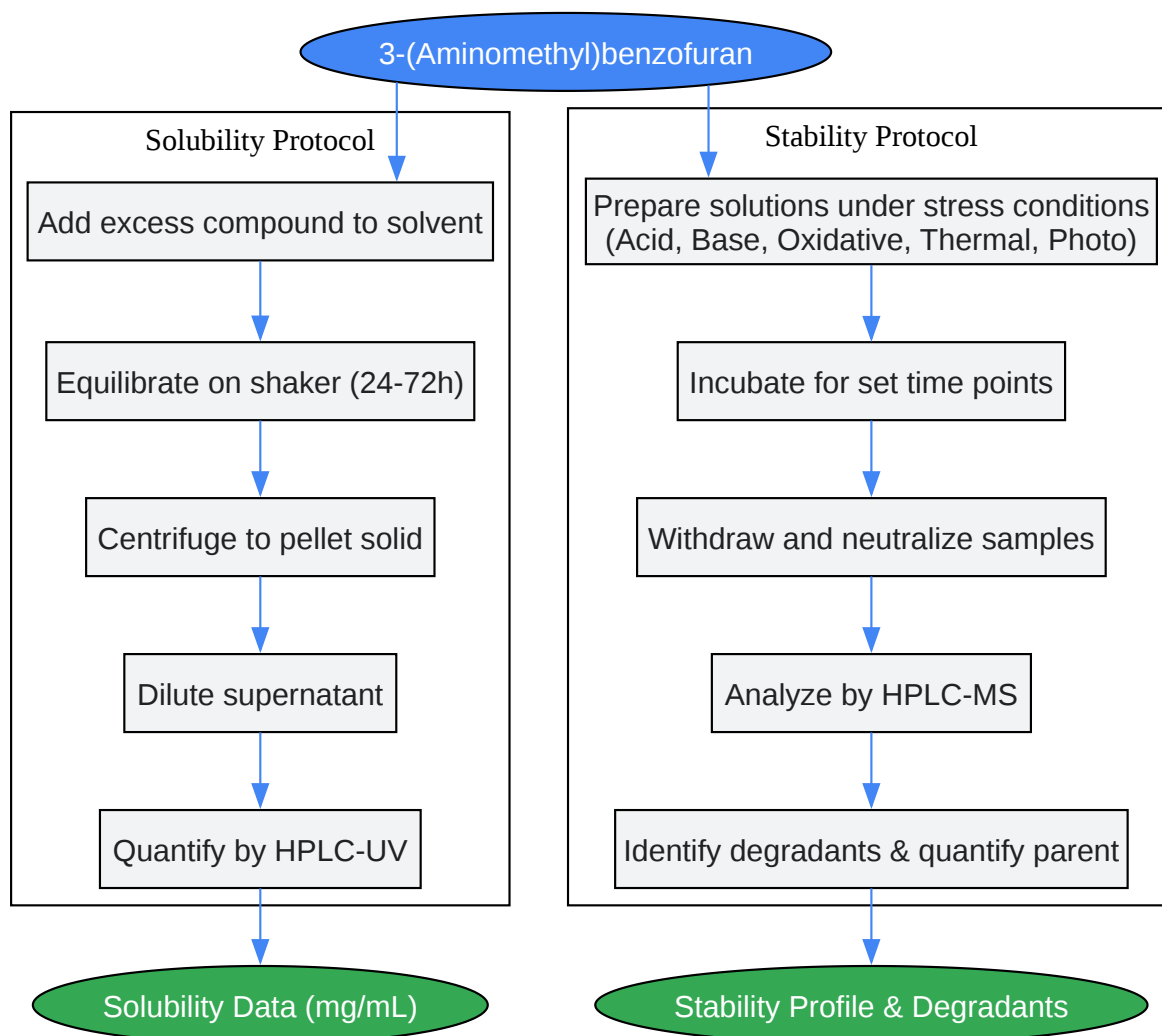
Procedure:

- Method Development: Develop a reverse-phase HPLC method capable of separating the parent **3-(Aminomethyl)benzofuran** peak from potential degradation products and impurities. A gradient method with a C18 column is a common starting point.
- Forced Degradation:

- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a set period.^[9]
- Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a set period.
- Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature.^[9]
- Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability oven.^[9]
- Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.^[9]
- Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Analyze all samples using the developed HPLC-MS method.
- Evaluation: Determine the percentage of degradation of the parent compound. Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.^[7]

Mandatory Visualizations

Experimental Workflow Diagram

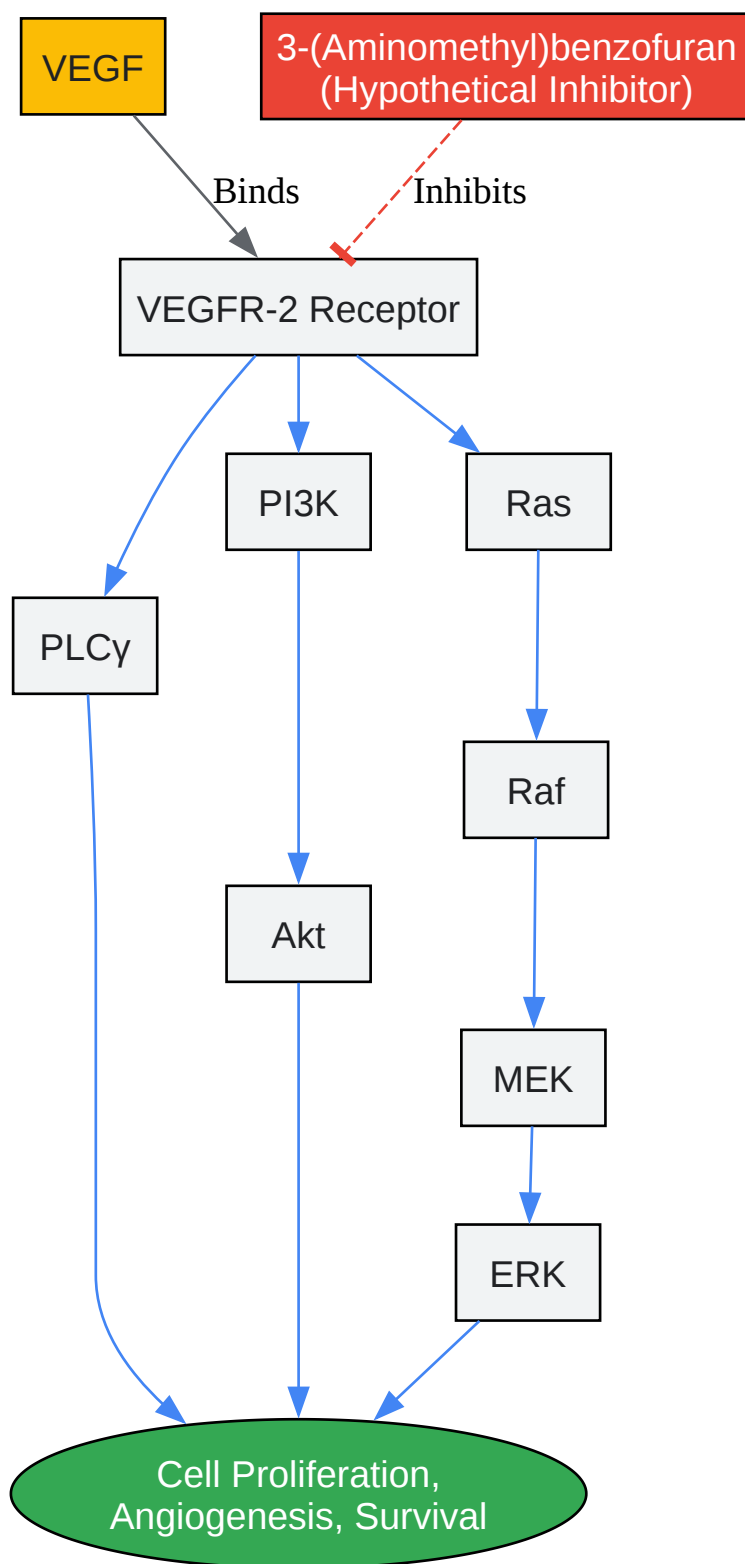


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Caption: Workflow for determining solubility and stability.

Hypothetical Signaling Pathway

Benzofuran derivatives have been reported to act as inhibitors of various protein kinases, including VEGFR-2, which is crucial for tumor angiogenesis.[11] The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a bioactive compound like **3-(Aminomethyl)benzofuran**.



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Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

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